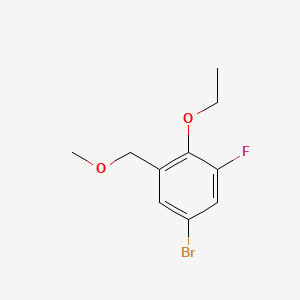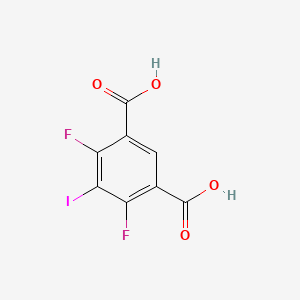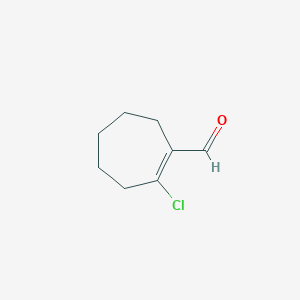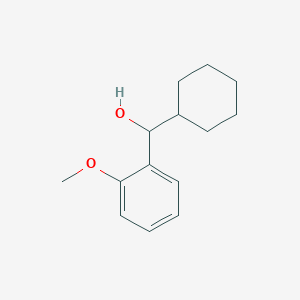
4-ss-HYDROXYCHOLESTEROL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ss-Hydroxycholesterol is a type of oxysterol, which is a cholesterol derivative formed through the enzymatic oxidation of cholesterol. This compound is known for its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity and has been studied for its involvement in various biological processes, including lipid metabolism and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ss-Hydroxycholesterol typically involves the enzymatic oxidation of cholesterol using cytochrome P450 enzymes. One common method includes the use of CYP3A4 to hydroxylate cholesterol at the 4-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express the necessary cytochrome P450 enzymes. These processes are optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply .
Analyse Des Réactions Chimiques
Types of Reactions
4-ss-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert this compound back to cholesterol or other intermediates.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxysterols, which have distinct biological activities and can serve as signaling molecules in different pathways .
Applications De Recherche Scientifique
4-ss-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying the metabolism of cholesterol and its derivatives.
Biology: Serves as a biomarker for CYP3A4 activity, helping to understand the enzyme’s role in drug metabolism.
Medicine: Investigated for its potential role in regulating cholesterol levels and its involvement in diseases such as atherosclerosis.
Industry: Utilized in the development of diagnostic assays and as a reference compound in analytical chemistry
Mécanisme D'action
4-ss-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are major regulators of lipid metabolism. By binding to LXRs, it influences the expression of genes involved in cholesterol transport and homeostasis. Additionally, it can modulate the activity of other nuclear receptors and signaling pathways, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 24-Hydroxycholesterol
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 7α-Hydroxycholesterol
- 7β-Hydroxycholesterol
Uniqueness
4-ss-Hydroxycholesterol is unique in its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity. Unlike other oxysterols, it has a distinct hydroxylation pattern that confers specific biological activities and regulatory functions .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19?,20-,21?,22?,24+,25-,26-,27-/m1/s1 |
Clé InChI |
CZDKQKOAHAICSF-RJWVQXRLSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)





![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)





![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
